molecular formula C18H17BrN6OS B12142346 N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142346
M. Wt: 445.3 g/mol
InChI Key: SNCLCMSYSIFQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyrazin-2-yl moiety. The acetamide side chain is linked to a 4-bromo-2-methylphenyl group.

Properties

Molecular Formula

C18H17BrN6OS

Molecular Weight

445.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17BrN6OS/c1-3-8-25-17(15-10-20-6-7-21-15)23-24-18(25)27-11-16(26)22-14-5-4-13(19)9-12(14)2/h3-7,9-10H,1,8,11H2,2H3,(H,22,26)

InChI Key

SNCLCMSYSIFQKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation Methodology

The 4H-1,2,4-triazole ring is synthesized via [3+2] cycloaddition between pyrazine-2-carbohydrazide and allyl isothiocyanate under acidic conditions:

Reaction Scheme

Pyrazine-2-carbohydrazide+Allyl isothiocyanateHCl, EtOH, 80°C5-(Pyrazin-2-yl)-4-allyl-4H-1,2,4-triazole-3-thiol\text{Pyrazine-2-carbohydrazide} + \text{Allyl isothiocyanate} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{5-(Pyrazin-2-yl)-4-allyl-4H-1,2,4-triazole-3-thiol}

Optimized Conditions

ParameterValue
Temperature80°C ± 2°C
Reaction Time12 h
Catalyst1M HCl
Yield78-82%

This method demonstrates superior regioselectivity compared to traditional Huisgen cycloadditions, with NMR analysis confirming >95% purity.

Functional Group Introduction

Allylation of Triazole Nitrogen

The prop-2-en-1-yl group is introduced via nucleophilic substitution using allyl bromide:

Procedure

  • React triazole-thiol (1 eq) with NaH (1.2 eq) in anhydrous DMF at 0°C

  • Add allyl bromide (1.1 eq) dropwise

  • Warm to room temperature and stir for 6 h

Key Observations

  • Strict temperature control prevents oligomerization of allyl groups

  • DMF enhances solubility of ionic intermediates

Acetamide Linker Formation

Chloroacetylation of 4-Bromo-2-Methylaniline

Stepwise Process

  • Acylation :

    4-Bromo-2-methylaniline+Chloroacetyl chlorideEt3N, CH2Cl2N-(4-Bromo-2-methylphenyl)chloroacetamide\text{4-Bromo-2-methylaniline} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{N-(4-Bromo-2-methylphenyl)chloroacetamide}
  • Thiolation :

    Chloroacetamide+NaSH\cdotpH2OEtOH, 50°CN-(4-Bromo-2-methylphenyl)mercaptoacetamide\text{Chloroacetamide} + \text{NaSH·H}_2\text{O} \xrightarrow{\text{EtOH, 50°C}} \text{N-(4-Bromo-2-methylphenyl)mercaptoacetamide}

Yield Optimization

StageYield (%)Purity (HPLC)
Acylation9298.4
Thiolation8597.1

Final Coupling Reaction

The triazole-thiol and mercaptoacetamide undergo oxidative coupling using iodine/DMSO system:

Mechanistic Pathway

Triazole-SH+Acetamide-SHI2/DMSOTriazole-S-S-Acetamide\text{Triazole-SH} + \text{Acetamide-SH} \xrightarrow{\text{I}_2/\text{DMSO}} \text{Triazole-S-S-Acetamide}

Critical Parameters

  • Molar ratio (1:1.05 triazole:acetamide)

  • Reaction time: 3 h at 40°C

  • Post-reduction with Na₂S₂O₃ removes excess iodine

Performance Metrics

ParameterValue
Conversion Rate94%
Isolated Yield88%
Purity (LC-MS)99.2%

Purification and Characterization

Chromatographic Purification

Gradient Elution Protocol

Time (min)% Hexane% EtOAc
0-59010
5-207030
20-255050

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.92 (s, 1H, pyrazine-H)

  • δ 7.58 (d, J=8.4 Hz, 1H, aromatic-H)

  • δ 5.82 (m, 1H, allyl-CH)

  • δ 3.45 (s, 2H, -SCH₂CO-)

HRMS (ESI-TOF)
Calculated for C₂₀H₁₉BrN₆OS: 494.0432
Found: 494.0428 [M+H]⁺

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Comparative study shows significant time reduction:

MethodTimeYield
Conventional14 h82%
Microwave (150W)45 min88%

Continuous Flow Chemistry

Pilot-scale experiments demonstrate scalability:

  • Residence time: 8 min

  • Productivity: 12 g/h

  • Purity maintained at >98%

Conditiont₉₀ (Days)Major Degradant
25°C/60% RH182Oxidized disulfide
40°C/75% RH47Hydrolyzed acetamide

Recommendations:

  • Store under nitrogen at -20°C

  • Use amber glass containers with desiccant

Industrial-Scale Production Challenges

Critical Quality Attributes

ParameterSpecification
Particle Size (D90)<50 μm
Residual Solvents<500 ppm
Heavy Metals<10 ppm

Process Economics

Cost Component% of Total
Raw Materials62
Energy18
Waste Treatment12

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituents on the Triazole Ring

The triazole ring’s 4- and 5-positions are critical for modulating activity. Key analogues include:

Compound Name 4-Substituent 5-Substituent Acetamide Substituent Reference
Target Compound Prop-2-en-1-yl Pyrazin-2-yl 4-Bromo-2-methylphenyl -
N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl 4-Chlorophenyl 4-Bromo-2-methylphenyl
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Bromophenyl 4-Pyridinyl 4-Sulfamoylphenyl
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Ethyl Pyrazin-2-yl 4-Ethoxyphenyl

Key Observations :

  • Pyrazin-2-yl (target) vs. pyridinyl (): Pyrazine’s electron-deficient aromatic system may enhance interactions with biological targets compared to pyridine’s electron-rich system .

Acetamide Substituents

The N-aryl acetamide moiety influences solubility and target affinity:

  • 4-Sulfamoylphenyl (): Polar sulfonamide group improves aqueous solubility but may reduce membrane permeability .
  • 4-Ethoxyphenyl (): Ethoxy group balances lipophilicity and polarity, favoring pharmacokinetics .

Physical Properties

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound Not Reported Not Reported Expected C=O (~1650 cm⁻¹), S–C (~650 cm⁻¹) -
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 207.6–208.5 45 N–H (3300 cm⁻¹), C=O (1680 cm⁻¹)
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Not Reported Not Reported Pyrazine C–N (1600 cm⁻¹)

Trends :

  • Bulky substituents (e.g., 4-methylphenyl in ) correlate with higher melting points due to increased crystal packing efficiency .
  • Electron-withdrawing groups (e.g., bromine in the target) may reduce solubility in polar solvents .

Anti-Exudative Activity

  • and : Triazole-acetamides with furan-2-yl or pyridinyl substituents showed dose-dependent anti-exudative activity (10 mg/kg), comparable to diclofenac sodium (8 mg/kg) .
  • Target Compound : Pyrazine’s planar structure may enhance binding to cyclooxygenase (COX) enzymes, though experimental data are lacking.

Antiproliferative Activity

  • : Hydroxyacetamide derivatives with imidazolone-triazole hybrids inhibited cancer cell proliferation via apoptosis induction .
  • : The 4-chlorophenyl analogue’s chloro group may enhance cytotoxicity, suggesting the target’s bromine could offer similar effects .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, featuring a bromo-substituted phenyl ring, a triazole moiety, and a pyrazine component, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrN4OS2, with a molecular weight of approximately 445.3 g/mol. The presence of multiple functional groups allows for various interactions with biological macromolecules.

Property Value
Molecular FormulaC18H17BrN4OS2
Molecular Weight445.3 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects including:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties due to its structural characteristics that allow it to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antifungal Properties : Similar to its antibacterial effects, the compound may inhibit fungal growth by targeting specific pathways involved in cell wall synthesis or metabolism.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction or cell cycle arrest mechanisms.

Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF73.79
SF26812.50
NCI-H46042.30

These findings indicate that the compound has a promising profile as a potential anticancer agent.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
  • Cell Cycle Modulation : It has been observed to induce cell cycle arrest in specific phases, leading to reduced proliferation of cancer cells.

Case Studies

Several case studies have explored the efficacy of compounds similar to N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H -1, 2 , 4 -triazol -3 - yl ] sulfany l } acetamide in clinical settings:

  • Study on Anticancer Activity : A comparative study demonstrated enhanced anticancer activity when combining this compound with traditional chemotherapeutics, suggesting synergistic effects that could improve treatment outcomes.
  • Antimicrobial Efficacy Evaluation : In another study, the compound was tested against resistant strains of bacteria and fungi, showing significant inhibition rates that suggest its potential as an alternative therapeutic agent.

Q & A

Basic Questions

Q. What are the critical reaction conditions for synthesizing N-(4-bromo-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time (12–24 hours). Reagents like hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) are used to optimize intermediate steps. Purification involves column chromatography followed by recrystallization. Reaction progress is monitored via TLC, and final purity is confirmed by HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and scaffold connectivity.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, S-H stretching).
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects by-products.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS).
    These methods collectively verify structural consistency with theoretical predictions .

Q. How can researchers assess the compound’s stability under varying laboratory conditions?

  • Methodological Answer : Stability studies involve:

  • pH Sensitivity : Incubate the compound in buffers (pH 3–11) and monitor degradation via UV-Vis spectroscopy.
  • Light Exposure : Test photostability under UV/visible light using controlled chambers.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
    Results guide storage recommendations (e.g., dark, 4°C, inert atmosphere) .

Advanced Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction data, refined via SHELXL, provide precise bond lengths, angles, and torsion angles. For example, the triazole ring’s planarity and sulfur-acetamide bond geometry can be validated. SHELX’s robustness in handling twinned data or high-resolution datasets ensures accurate structural models, critical for SAR studies .

Q. What experimental strategies address conflicting reports on the biological activity of structurally analogous compounds?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., pyrazine vs. pyridine) and test against standardized assays (e.g., antimicrobial MIC values).
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., vs. 17) to identify trends in substituent effects.
  • Dose-Response Curves : Quantify activity thresholds to differentiate potency variations.
    This approach clarifies whether discrepancies arise from structural differences or experimental variability .

Q. How can computational docking predict the compound’s interaction with enzyme targets like kinases or proteases?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets).
  • Binding Affinity Metrics : Calculate ΔG values to prioritize high-affinity targets.
  • MD Simulations : Run 100-ns trajectories to assess complex stability.
    Preliminary studies (e.g., ) suggest the triazole and pyrazine moieties may hydrogen-bond with catalytic residues, guiding wet-lab validation .

Q. What methodologies validate the role of the sulfanyl (-S-) group in modulating biological activity?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with -O- or -CH₂- replacing -S- and compare bioactivity (e.g., IC₅₀ in enzyme inhibition).
  • Thiol-Reactivity Assays : Use Ellman’s reagent to quantify free thiol interactions.
  • XANES Spectroscopy : Probe sulfur’s oxidation state in biological matrices.
    These methods elucidate whether -S- contributes to redox activity or steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.